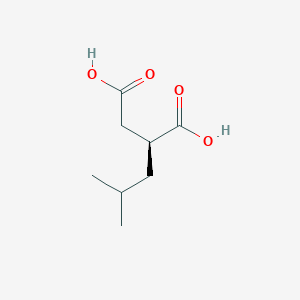

(S)-2-Isobutylsuccinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63163-11-1 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

(2S)-2-(2-methylpropyl)butanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChI Key |

PIYZBBVETVKTQT-LURJTMIESA-N |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of (S)-2-Isobutylsuccinic Acid

This compound , a chiral dicarboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development. It serves as a key structural motif in the synthesis of various bioactive compounds and is recognized as a critical impurity in the production of the blockbuster drug Pregabalin. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance.

Chemical and Physical Properties

This compound, also known as (S)-2-(2-methylpropyl)butanedioic acid, possesses a unique set of physicochemical properties that are crucial for its application in chemical synthesis and its behavior in biological systems. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(2-methylpropyl)butanedioic acid | |

| Synonyms | (S)-Isobutylsuccinic acid, Pregabalin Impurity 70, 3-Carboxy-5-methylhexanoic acid | [1][2] |

| CAS Number | 5702-99-8 | [2] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Melting Point | 108-109 °C | [1] |

| Boiling Point | 274.0 ± 13.0 °C (Predicted) | [1] |

| pKa | 4.56 ± 0.19 (Predicted) | [1] |

| Calculated LogP | 4.648 | [3] |

| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Methanol | [1] |

| Appearance | White to Off-White Solid | [1] |

Experimental Protocols

The synthesis and purification of enantiomerically pure this compound are critical for its use in research and as a reference standard. Below are detailed methodologies for its preparation and purification.

A common route for the synthesis of 2-substituted succinic acids involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Experimental Workflow for Synthesis

Caption: Synthesis of racemic 2-isobutylsuccinic acid.

Detailed Protocol:

-

Alkylation: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, diethyl malonate is added dropwise with cooling.[4][5] Following the formation of the enolate, isobutyl bromide is added, and the mixture is refluxed for several hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the ethanol is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and water.[4][5] The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude diethyl isobutylmalonate.[4][5]

-

Hydrolysis and Decarboxylation: The crude diethyl isobutylmalonate is refluxed with an aqueous solution of a strong base, such as potassium hydroxide, for several hours to hydrolyze the ester groups.[5] After cooling, the reaction mixture is acidified with a strong acid, like hydrochloric acid, to a pH of approximately 1.[5] This protonates the carboxylate groups and induces decarboxylation upon heating (if necessary), yielding racemic 2-isobutylsuccinic acid. The product can then be extracted with an organic solvent like diethyl ether.[5]

The separation of the racemic mixture into its constituent enantiomers is a crucial step to obtain the desired (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral amine.

Experimental Workflow for Chiral Resolution

Caption: Chiral resolution via diastereomeric salt formation.

Detailed Protocol:

-

Diastereomeric Salt Formation: The racemic 2-isobutylsuccinic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral amine, for example, (R)-1-phenylethylamine, is added to the solution.[6] The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: As the solution cools, one of the diastereomeric salts will preferentially crystallize due to its lower solubility.[7] The crystals are collected by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically enriched this compound.[6] The chiral amine can be recovered from the aqueous layer. The desired product is then extracted with an organic solvent and purified by recrystallization.

Crystallization is a key technique for the purification of 2-isobutylsuccinic acid, particularly after synthesis or extraction from a complex mixture.

Detailed Protocol:

-

Solvent Selection: A suitable solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents may be employed to achieve the desired solubility profile.

-

Dissolution: The crude 2-isobutylsuccinic acid is dissolved in the minimum amount of the hot solvent.

-

Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of the pure compound can initiate crystallization if necessary.[8]

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove impurities, and then dried under vacuum.

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate and an impurity, its structural similarity to endogenous metabolites suggests potential biological activities.

Derivatives of isobutylsuccinic acid have been shown to act as inhibitors of several human serine proteases, including human leukocyte elastase (HLE), cathepsin G, and proteinase 3.[2][9] These enzymes are involved in inflammatory processes, and their inhibition is a therapeutic strategy for various inflammatory diseases. The isobutyl group at the C-3 position of the succinimide derivative was found to be particularly effective for the inactivation of HLE.[9]

Succinate, the parent dicarboxylic acid, is a well-established intermediate in the citric acid (TCA) cycle. Beyond its metabolic role, succinate has emerged as a crucial signaling molecule.[10] In inflammatory conditions, accumulated succinate can stabilize the hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs).[1][10] This leads to the production of pro-inflammatory cytokines. Furthermore, succinate can promote the generation of mitochondrial reactive oxygen species (ROS), which also contributes to HIF-1α stabilization.[1]

Given the structural resemblance, it is plausible that this compound or its metabolites could interact with pathways regulated by endogenous succinate. However, direct evidence for its involvement in specific signaling cascades is currently limited and warrants further investigation.

Conclusion

This compound is a molecule with established importance in synthetic chemistry and growing interest in its potential biological roles. A thorough understanding of its chemical properties and reliable methods for its synthesis and purification are essential for its application in drug development and as a research tool. While its direct biological effects are still under investigation, its relationship to succinate and its derivatives' ability to inhibit key inflammatory enzymes suggest that it may possess significant, yet to be fully elucidated, pharmacological activities. Future research should focus on delineating the specific interactions of this compound with biological targets and its impact on cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [chemicalbook.com]

- 3. chemeo.com [chemeo.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Isobutylsuccinic Acid

This guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Isobutylsuccinic acid, a molecule of interest to researchers, scientists, and professionals in drug development, particularly due to its classification as a potential impurity in commercial preparations of pregabalin.[1]

Chemical Identity

-

Systematic Name: (S)-2-(2-methylpropyl)butanedioic acid

-

Common Synonyms: this compound, Isobutyl Succinic Acid[1], Pregabalin Diacid Impurity[1]

-

Molecular Weight: 174.19 g/mol [2]

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 108-109 °C | [2] |

| Boiling Point | 274.0 ± 13.0 °C (Predicted) | [2] |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.56 ± 0.19 (Predicted) | [2] |

| Solubility | ||

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |

| Chloroform | Slightly soluble (heated) | [2] |

| Methanol | Slightly soluble | [2] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic acids.

3.1. Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

3.2. Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standardized base.

-

Apparatus: pH meter with a combination glass electrode, magnetic stirrer, and a calibrated burette.

-

Reagents:

-

This compound of known weight.

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Deionized water.

-

-

Procedure:

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water in a beaker.

-

The pH electrode is calibrated using standard buffer solutions and then immersed in the acid solution.

-

The solution is stirred gently with a magnetic stirrer.

-

The standardized NaOH solution is added in small, measured increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then used to find the pH, which is equal to the pKa of the acid.

-

3.3. Determination of Solubility

The solubility in various solvents can be determined by the equilibrium saturation method.

-

Apparatus: Analytical balance, vials with screw caps, constant temperature shaker/incubator, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a vial.

-

The vials are sealed and placed in a constant temperature shaker to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are allowed to stand to allow undissolved solid to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the dissolved this compound in the filtrate is determined using a calibrated analytical method, such as HPLC-UV.

-

Logical Relationships and Visualization

The physicochemical properties of this compound are interconnected and influence its behavior, particularly in the context of its role as a pharmaceutical impurity. The following diagram illustrates the relationship between its fundamental properties and their implications.

Caption: Interrelationship of physicochemical properties and their practical implications.

This diagram illustrates how the fundamental physicochemical properties of this compound, such as its melting point, pKa, and solubility, dictate its physical state, ionization behavior, and ultimately influence practical considerations in a pharmaceutical setting, including purification strategies, behavior in formulations, and analytical detection methods.

References

The Enantioselective Synthesis of (S)-2-Isobutylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Isobutylsuccinic acid is a chiral dicarboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of (S)-Pregabalin, an anticonvulsant and anxiolytic drug. The stereospecific synthesis of this molecule is of paramount importance, as the biological activity of the final drug product often resides in a single enantiomer. This technical guide provides an in-depth overview of a prominent synthetic pathway to this compound, focusing on a robust and scalable chemoenzymatic approach. This guide includes detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the replication and optimization of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the Knoevenagel condensation of isovaleraldehyde and a cyanoacetic acid ester. This is followed by a Michael addition, subsequent hydrolysis, and an enzymatic resolution to isolate the desired (S)-enantiomer. This pathway is advantageous due to the availability of starting materials and the high stereoselectivity achievable in the resolution step.

A logical diagram of the overall synthetic workflow is presented below:

Detailed Synthesis Pathway

The synthesis commences with the reaction of isovaleraldehyde with a cyanoacetic acid ester, such as methyl cyanoacetate, in the presence of a basic catalyst. This Knoevenagel condensation is followed by a Michael addition of a cyanide source. The resulting dinitrile or cyano-ester is then hydrolyzed to the racemic diacid, which is subsequently resolved.

The chemical pathway is illustrated in the following diagram:

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. The data is compiled from various sources and represents typical yields and stereoselectivities.

| Step | Reaction | Catalyst/Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Knoevenagel Condensation | Cesium Acetate | - | 25-30 | 2-4 | >90 | N/A | [1] |

| 2 | Michael Addition | Cesium Carbonate | DMSO | 25-30 | 4-6 | ~95 | N/A | [1] |

| 3 | Hydrolysis | HCl (aq) | - | 100-110 | 12-18 | ~85 | N/A | [1] |

| 4 | Enzymatic Resolution | Lipase | Toluene | 30-40 | 24-48 | >90 (for S-enantiomer) | >99 | [2] |

Experimental Protocols

The following are representative experimental protocols for the key stages of the synthesis.

Step 1 & 2: Synthesis of 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate (One-pot Knoevenagel/Michael)[1]

-

Reaction Setup: To a stirred solution of 2-methyl-propionaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) is added cesium acetate (0.1 eq) at room temperature. The reaction is monitored by TLC or GC until completion (typically 2-4 hours).

-

Michael Addition: Without isolation of the intermediate, haloacetic acid ethyl ester (1.1 eq) and cesium carbonate (1.5 eq) are added to the reaction mixture, optionally in an organic solvent such as dimethyl sulfoxide (DMSO). The mixture is stirred at room temperature for 4-6 hours.

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to Racemic 2-Isobutylsuccinic Acid[1]

-

Reaction Setup: The crude 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate from the previous step is suspended in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Reaction Conditions: The mixture is heated to reflux (approximately 100-110 °C) and stirred vigorously for 12-18 hours. The progress of the hydrolysis is monitored by the cessation of ammonia evolution and by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude racemic 2-isobutylsuccinic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Step 4: Enzymatic Resolution of 2-Isobutylsuccinic Acid[2]

-

Reaction Setup: Racemic 2-isobutylsuccinic acid is dissolved in an organic solvent (e.g., toluene). A lipase enzyme (e.g., Candida antarctica lipase B) is added to the solution.

-

Reaction Conditions: The suspension is stirred at a controlled temperature (typically 30-40 °C). An acyl donor, such as an alcohol (e.g., butanol), is added to facilitate the selective esterification of the (R)-enantiomer. The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining (S)-acid.

-

Work-up: Upon reaching the desired enantiomeric excess (typically >99% ee for the (S)-acid), the enzyme is filtered off. The solvent is removed under reduced pressure.

-

Purification: The resulting mixture of this compound and the (R)-ester is separated. The (S)-acid can be purified by extraction with an aqueous base, followed by acidification and extraction into an organic solvent. The solvent is then removed to yield the final, enantiomerically pure product.

Conclusion

The chemoenzymatic pathway described provides a reliable and scalable method for the synthesis of enantiomerically pure this compound. The use of a one-pot Knoevenagel/Michael reaction streamlines the initial steps, while the enzymatic resolution offers high stereoselectivity, which is critical for the production of pharmaceutically active compounds. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and enzyme selection may lead to even greater efficiency and sustainability of this important synthetic process.

References

biological activity of isobutylsuccinic acid derivatives

An In-depth Technical Guide on the Biological Activity of Isobutylsuccinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylsuccinic acid and its derivatives represent a class of chemical compounds with emerging interest in pharmaceutical sciences. Although not as extensively studied as other pharmacophores, their structural features suggest potential for a range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of isobutylsuccinic acid derivatives, drawing from available scientific literature. It covers their synthesis, observed biological effects, and the methodologies used for their evaluation. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting both the potential of these compounds and the existing gaps in research.

Introduction to Isobutylsuccinic Acid Derivatives

Isobutylsuccinic acid, a dicarboxylic acid, serves as a scaffold for the synthesis of a variety of derivatives. Its chemical structure, featuring a branched alkyl chain, provides a unique combination of hydrophobicity and the potential for multiple points of chemical modification through its two carboxylic acid groups. These characteristics make it an interesting starting point for the design of novel bioactive molecules.

Derivatives of isobutylsuccinic acid have been investigated for a range of applications, from being identified as impurities in pharmaceutical products to their deliberate synthesis as potential therapeutic agents. The biological activities of these derivatives are highly dependent on the nature of the functional groups introduced into the parent molecule.

Synthesis and Chemical Properties

The synthesis of isobutylsuccinic acid derivatives typically involves standard organic chemistry reactions targeting the carboxylic acid groups. These include esterification, amidation, and the formation of succinimides. The isobutyl group itself is generally chemically inert under these conditions, providing a stable lipophilic moiety.

The presence of two carboxylic acid groups allows for the creation of mono- and di-substituted derivatives, enabling fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Known Biological Activities and Therapeutic Potential

The biological activities of isobutylsuccinic acid derivatives are not centrally characterized around a single target or pathway but are rather diverse, reflecting the variety of synthesized structures.

Enzyme Inhibition

One of the noted applications of this class of compounds is in enzyme inhibition. For instance, succinimide derivatives of isobutylsuccinic acid have been synthesized and investigated as potential inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3[1]. These enzymes are involved in inflammatory processes, and their inhibition is a target for the development of anti-inflammatory drugs.

An in-silico study of 2-(substituted benzylidene)succinic acids, which are structurally related to isobutylsuccinic acid derivatives, predicted their activity as enzyme inhibitors, among other biological roles[2].

Role as Pharmaceutical Impurities

Isobutylsuccinic acid has been identified as a potential impurity in the commercial preparations of Pregabalin[3]. While this context does not describe a therapeutic activity, it is a critical aspect for drug development professionals, as impurities need to be characterized for their potential toxicity and biological effects to ensure the safety of the final drug product.

Broader Biological Screening

Computational studies have been employed to predict the bioactivity of derivatives. An in-silico analysis of 2-(substituted benzylidene)succinic acids suggested that these molecules could act as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators[2]. While theoretical, these findings suggest promising avenues for future experimental investigation.

Quantitative Data on Biological Activity

A significant challenge in compiling a comprehensive guide on isobutylsuccinic acid derivatives is the scarcity of publicly available, quantitative biological data (e.g., IC50, EC50 values). Much of the research is either qualitative, describes the synthesis of these compounds, or is theoretical in nature. The table below summarizes the types of biological activities that have been associated with isobutylsuccinic acid derivatives or closely related compounds.

| Derivative Class | Biological Activity/Target | Compound Example | Quantitative Data | Reference |

| Succinimide Derivatives | Human Leukocyte Elastase, Cathepsin G, Proteinase 3 Inhibition | Not specified | Not provided | [1] |

| 2-(substituted benzylidene)succinic acids | Nuclear receptor ligands, Enzyme inhibitors, GPCR ligands, Ion channel modulators | 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid | Bioactivity scores (in-silico) | [2] |

Experimental Protocols

The evaluation of the would follow standard pharmacological and biochemical assays. While specific detailed protocols for this class of compounds are not widely published, the methodologies would be dictated by the biological target of interest.

General Workflow for Synthesis and Biological Evaluation

The process of discovering and evaluating novel bioactive compounds, including isobutylsuccinic acid derivatives, typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Enzyme Inhibition Assays

To evaluate the potential of isobutylsuccinic acid derivatives as enzyme inhibitors (e.g., against proteases), a standard enzyme inhibition assay would be employed.

Protocol Outline: Protease Inhibition Assay

-

Reagents and Materials:

-

Purified target enzyme (e.g., human leukocyte elastase).

-

Substrate specific to the enzyme, often with a fluorescent or colorimetric tag.

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Test compounds (isobutylsuccinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Add assay buffer to all wells of the microplate.

-

Add varying concentrations of the test compounds to the appropriate wells.

-

Add the enzyme to all wells except the negative control and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: A typical workflow for an in-vitro enzyme inhibition assay.

Structure-Activity Relationships (SAR)

Currently, there is insufficient data to establish a clear structure-activity relationship for isobutylsuccinic acid derivatives. However, the principles of SAR would be crucial in any drug development program involving these compounds. The logical relationship in an SAR study is depicted below.

Caption: The logical flow of a Structure-Activity Relationship (SAR) study.

Future Directions and Conclusion

The field of isobutylsuccinic acid derivatives is still in its infancy with respect to the exploration of their biological activities. The current body of literature provides tantalizing hints but lacks the depth required for immediate translation into drug development programs.

Key areas for future research include:

-

Systematic Synthesis and Screening: A library of isobutylsuccinic acid derivatives with diverse functional groups should be synthesized and screened against a broad panel of biological targets.

-

Quantitative Biological Data: There is a critical need for the publication of quantitative data (IC50, EC50, Ki, etc.) to allow for meaningful comparisons and SAR studies.

-

Mechanism of Action Studies: For any identified "hits," detailed mechanistic studies will be required to understand how they exert their biological effects at the molecular level.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

References

(S)-2-Isobutylsuccinic Acid: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Isobutylsuccinic acid is a succinic acid derivative with potential therapeutic applications stemming from its structural similarity to endogenous molecules and known pharmacophores. This technical guide provides an in-depth exploration of its putative mechanisms of action, drawing upon available data for the compound and its structural analogs. The primary proposed mechanisms include the inhibition of key physiological enzymes such as carboxypeptidase A and various serine proteases, as well as the modulation of voltage-gated calcium channels. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound, a chiral derivative of succinic acid, has garnered interest in the scientific community due to its potential as a bioactive molecule. Succinic acid itself is a critical component of the citric acid cycle and has been identified as a signaling molecule in various cellular processes. The isobutyl substitution in this compound confers specific stereochemistry and lipophilicity that likely dictates its interaction with biological targets. While direct and comprehensive studies on the mechanism of action of this compound are limited, its structural resemblance to known enzyme inhibitors and neuromodulatory compounds provides a strong basis for several hypothesized mechanisms.

This whitepaper will explore three primary potential mechanisms of action:

-

Inhibition of Carboxypeptidase A: Based on the known inhibitory activity of succinic acid derivatives against this zinc-containing metalloprotease.

-

Modulation of Voltage-Gated Calcium Channels: Inferred from its structural similarity to pregabalin, a known ligand of the α2δ subunit.

-

Inhibition of Serine Proteases: Stemming from its potential use as a scaffold for the synthesis of inhibitors for enzymes like human leukocyte elastase, cathepsin G, and proteinase 3.

Putative Molecular Targets and Mechanisms of Action

Inhibition of Carboxypeptidase A

Carboxypeptidase A (CPA) is a digestive enzyme that cleaves C-terminal amino acids from peptides and proteins.[1][2][3][4] It is a well-characterized zinc-dependent metalloprotease.[1][3] Several succinic acid derivatives have been shown to be potent inhibitors of CPA, acting as transition-state or multisubstrate analogs.[5]

Table 1: Inhibition of Carboxypeptidase A by Succinic Acid Analogs

| Compound | Inhibition Constant (Ki) | Reference |

| (2RS)-2-Benzylsuccinate | 0.22 ± 0.05 µM | [5] |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM | [5] |

| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM | [5] |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 µM | [5] |

Modulation of Voltage-Gated Calcium Channels

This compound is structurally similar to the anticonvulsant and analgesic drug pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The primary mechanism of action of pregabalin is its high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[6] This interaction is thought to reduce the synaptic release of several neurotransmitters.[7]

Given this structural similarity, it is plausible that this compound also interacts with the α2δ subunit of VGCCs. Binding to this subunit could modulate calcium influx into neurons, thereby affecting neurotransmitter release and neuronal excitability. While direct binding affinity data for this compound is not currently available, the established affinity of gabapentin for different α2δ subunits provides a relevant comparison.

Table 2: Binding Affinity of Gabapentin for α2δ Subunits of Voltage-Gated Calcium Channels

| α2δ Subunit | Dissociation Constant (Kd) for Gabapentin | Reference |

| α2δ-1 | 59 nM | [7] |

| α2δ-2 | 153 nM | [7] |

| α2δ-3 | No significant binding | [7] |

Inhibition of Serine Proteases

This compound has been utilized in the synthesis of succinimide derivatives that act as inhibitors of human leukocyte elastase (HLE), cathepsin G, and proteinase 3.[8] These enzymes are serine proteases involved in inflammatory processes. While this indicates the potential of the isobutylsuccinic acid scaffold for targeting these enzymes, the inhibitory activity of the parent molecule itself has not been extensively characterized.

The following table presents inhibitory data for known inhibitors of these serine proteases to provide context.

Table 3: Inhibitory Activity of Various Compounds against Target Serine Proteases

| Enzyme | Inhibitor | IC50 | Ki | Reference |

| Human Neutrophil Elastase | Sivelestat | 44 nM | 200 nM | [9] |

| Human Neutrophil Elastase | FK706 | 83 nM | 4.2 nM | [8] |

| Cathepsin G | α1-Antichymotrypsin | - | 6.2 x 10⁻⁸ M | |

| Cathepsin G | α1-Proteinase Inhibitor | - | 8.1 x 10⁻⁷ M |

Signaling Pathways

The putative mechanisms of action of this compound suggest its involvement in several key signaling pathways.

Calcium Signaling Pathway

By potentially modulating voltage-gated calcium channels, this compound could directly influence intracellular calcium concentrations. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes.

MAPK Signaling Pathway

Changes in intracellular calcium levels can trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that can be influenced by changes in the cellular environment, including signals originating from membrane receptors that may be indirectly affected by this compound's activity. This pathway is central to cell survival and growth.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the proposed mechanisms of action of this compound.

Carboxypeptidase A Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against Carboxypeptidase A.

Materials:

-

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

-

Hippuryl-L-phenylalanine (substrate, e.g., Sigma-Aldrich H6875)

-

This compound (test compound)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

Ethanol (200 proof)

-

UV-Vis spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a 1.0 mM stock solution of hippuryl-L-phenylalanine by first dissolving it in ethanol and then diluting with Tris-HCl buffer.

-

Enzyme Solution Preparation: Prepare a working solution of Carboxypeptidase A in 1.0 M NaCl. The final concentration in the assay should be between 0.4-0.8 units/mL.

-

Inhibitor Solution Preparation: Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

Assay: a. In a quartz cuvette, combine the Tris-HCl buffer, the substrate solution, and the desired concentration of the inhibitor solution. b. Initiate the reaction by adding the enzyme solution. c. Monitor the increase in absorbance at 254 nm at 25°C for a set period (e.g., 5 minutes), recording the rate of change. d. Perform control reactions without the inhibitor.

-

Data Analysis: a. Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plot. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. c. Use the Cheng-Prusoff equation to calculate the Ki value, taking into account the substrate concentration and the Km of the enzyme for the substrate.

Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Kd or Ki) of this compound to the α2δ subunit of voltage-gated calcium channels.

Materials:

-

Membrane preparation from cells or tissues expressing the α2δ subunit.

-

Radiolabeled ligand with known affinity for the α2δ subunit (e.g., [³H]-gabapentin or [³H]-pregabalin).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. b. Plot the percentage of specific binding versus the logarithm of the concentration of this compound to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation, incorporating the concentration and Kd of the radioligand.

MAPK Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cell line of interest (e.g., neuronal cells).

-

This compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting equipment.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Culture the cells to the desired confluency and then treat them with various concentrations of this compound for different time points. Include positive and negative controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: a. Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading. b. Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Experimental and Logical Workflows

The investigation of the mechanism of action of a novel compound like this compound follows a logical progression from initial screening to detailed pathway analysis.

Conclusion

This compound presents a compelling profile for further investigation as a modulator of key physiological and pathological processes. Based on its structural characteristics, its mechanism of action is likely multifaceted, potentially involving the inhibition of carboxypeptidase A and serine proteases, as well as the modulation of voltage-gated calcium channels. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a comprehensive framework for elucidating the precise molecular interactions and cellular consequences of this compound activity. Future research should focus on generating direct quantitative data for this compound to validate these hypotheses and to pave the way for its potential development as a therapeutic agent.

References

- 1. collab.its.virginia.edu [collab.its.virginia.edu]

- 2. Carboxypeptidases A - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and pharmacological characterization of FK706, a novel elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Isobutylsuccinic Acid: Discovery and History

A Note to the Reader

This technical guide provides a comprehensive overview of isobutylsuccinic acid, with a focus on its discovery and historical context. The information presented is intended for researchers, scientists, and professionals in the field of drug development. While a definitive seminal publication marking the initial synthesis of isobutylsuccinic acid remains elusive in readily available historical records, this document pieces together a plausible history based on the development of synthetic methods for analogous alkylsuccinic acids. The experimental protocols and data presented are based on established chemical principles and data from available chemical literature.

Introduction

Isobutylsuccinic acid, a dicarboxylic acid with the chemical formula C8H14O4, has gained contemporary relevance primarily as a known impurity in the synthesis of the pharmaceutical agent pregabalin.[1][2] However, its origins can be traced back to the broader exploration of alkylated succinic acid derivatives, a field of study that expanded significantly with the advancement of organic synthesis in the late 19th and early 20th centuries. This guide delves into the likely historical methods of its first synthesis, its physicochemical properties, and detailed experimental protocols for its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key quantitative data for isobutylsuccinic acid is presented in the table below. This information is crucial for its handling, characterization, and application in a research or industrial setting.

| Property | Value | Source |

| Molecular Formula | C8H14O4 | [1][3] |

| Molecular Weight | 174.19 g/mol | [1][3] |

| Melting Point | 108-109 °C | [1] |

| Boiling Point (Predicted) | 274.0 ± 13.0 °C | [1] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.56 ± 0.19 | [1] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly) | [1] |

| Physical Form | White to Off-White Solid | [1] |

| CAS Number | 5702-99-8 | [1][3] |

Historical Context and Postulated Discovery

While a specific date and individual credited with the first synthesis of isobutylsuccinic acid are not explicitly documented in readily accessible historical chemical literature, its discovery can be situated within the broader history of the synthesis of alkylsuccinic acids. The reaction of maleic anhydride with olefins to produce alkenylsuccinic anhydrides was described in a patent as early as 1936.[4] The general methods for preparing alkyl succinic acids and their anhydrides are considered well-known in the art of organic chemistry.[5]

Given this historical context, it is highly probable that isobutylsuccinic acid was first synthesized in the early to mid-20th century through the alkylation of a succinic acid derivative. One of the plausible and historically significant methods would involve the reaction of a suitable isobutylating agent with a malonic ester, followed by hydrolysis and decarboxylation, a well-established route for the synthesis of substituted carboxylic acids.

Synthesis of Isobutylsuccinic Acid: A Plausible Historical Protocol

The following section details a likely experimental protocol for the synthesis of isobutylsuccinic acid, based on the principles of malonic ester synthesis, a method widely used during the period of its probable first synthesis.

Experimental Protocol: Synthesis via Diethyl Malonate Alkylation

Objective: To synthesize 2-isobutylsuccinic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Isobutyl bromide

-

Diethyl α-bromo-α-isobutylmalonate (or synthesized in situ)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Alkylation of Diethyl Malonate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

To the resulting solution of sodio diethyl malonate, add isobutyl bromide dropwise.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete alkylation.

-

Cool the mixture, add water, and extract the product, diethyl isobutylmalonate, with diethyl ether.

-

Dry the ethereal extract over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

-

-

Introduction of the Carboxymethyl Group:

-

The diethyl isobutylmalonate is then further alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like sodium ethoxide to introduce the second ester group.

-

-

Hydrolysis and Decarboxylation:

-

The resulting tri-ester is hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid.

-

During the acidic hydrolysis, the geminal dicarboxylic acid intermediate undergoes decarboxylation upon heating to yield isobutylsuccinic acid.

-

The crude isobutylsuccinic acid is then purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.

-

Logical Workflow for the Synthesis of Isobutylsuccinic Acid

The following diagram illustrates the logical steps involved in the synthesis of isobutylsuccinic acid via the malonic ester route.

Signaling Pathways and Biological Relevance

Currently, there is no established body of research indicating that isobutylsuccinic acid itself plays a direct role in specific biological signaling pathways. Its primary significance in the biomedical field is as a process-related impurity in the manufacturing of pregabalin.[2] The structural similarity of pregabalin to the neurotransmitter gamma-aminobutyric acid (GABA) is central to its therapeutic action, but this does not extend to isobutylsuccinic acid.

Conclusion

Isobutylsuccinic acid, while not a compound of major historical fame, represents a classic example of the application of fundamental organic synthesis principles. Its likely discovery in the early 20th century would have been a result of the systematic exploration of alkylated dicarboxylic acids. Today, its importance is primarily in the context of pharmaceutical manufacturing and quality control. The data and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.

Future Directions

Further research into the potential biological activities of isobutylsuccinic acid and its derivatives could be a worthwhile endeavor. While its current role is that of a pharmaceutical impurity, the diverse functionalities of dicarboxylic acids in biological systems suggest that it or its esters could possess unforeseen pharmacological properties. Additionally, a more exhaustive search of early 20th-century chemical archives, particularly in German and French literature, might yet reveal the original report of its synthesis.

References

- 1. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 5. US5080686A - Alkyl or alkenyl succinic acids as corrosion inhibitors for oxygenated fuels - Google Patents [patents.google.com]

Structural Analogs of (S)-2-Isobutylsuccinic Acid: A Technical Guide to Carboxypeptidase A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of (S)-2-isobutylsuccinic acid, a known inhibitor of metallocarboxypeptidases, with a particular focus on their interaction with Carboxypeptidase A (CPA). This document details their mechanism of action, quantitative structure-activity relationships, and the experimental protocols for their synthesis and biological evaluation.

Introduction to this compound and its Analogs as Carboxypeptidase A Inhibitors

This compound belongs to a class of compounds known as succinic acid derivatives, which have been investigated for their potent inhibitory activity against zinc-containing proteases like Carboxypeptidase A. CPA is a well-characterized exopeptidase that plays a crucial role in digestive processes and has been a model enzyme for studying protease inhibition. The inhibitory activity of these succinic acid-based compounds stems from their ability to mimic the tetrahedral transition state of peptide hydrolysis and to chelate the active site zinc ion.

Structural modifications of the parent molecule have led to the development of a range of analogs with varying potencies. These analogs primarily feature substitutions at the C2 and C3 positions of the succinic acid backbone. Key classes of analogs include 2-alkyl-substituted, 2,2-dialkyl-substituted (gem-dialkyl), and 2-aralkyl-substituted succinic acids. The stereochemistry at the C2 position is often critical for potent inhibition, with the (S)-enantiomer generally exhibiting higher affinity for the enzyme's active site.

Quantitative Analysis of Inhibitor Potency

The inhibitory potency of this compound analogs against Carboxypeptidase A is typically quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a selection of representative structural analogs.

| Compound Name | Structure | K |

| (R,S)-2-Benzylsuccinic acid | 2-benzylbutanedioic acid | 0.45 |

| (S)-2-Benzylsuccinic acid | (2S)-2-benzylbutanedioic acid | 0.34 |

| (R)-2-Benzylsuccinic acid | (2R)-2-benzylbutanedioic acid | 3.5 |

| 2,2-Dimethylsuccinic acid | 2,2-dimethylbutanedioic acid | 28 (for CPB) |

| 2-Methyl-2-ethylsuccinic acid (racemic) | 2-ethyl-2-methylbutanedioic acid | 0.11[1][2] |

| (R)-2-Benzyl-2-methylsuccinic acid | (2R)-2-benzyl-2-methylbutanedioic acid | 0.15[3] |

| (S)-2-Benzyl-2-methylsuccinic acid | (2S)-2-benzyl-2-methylbutanedioic acid | 17[3] |

Mechanism of Inhibition

The primary mechanism of action for succinic acid-based inhibitors of Carboxypeptidase A is competitive inhibition. These analogs bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural peptide substrates. The key molecular interactions involved in this inhibition are:

-

Zinc Coordination: One of the carboxylate groups of the succinic acid analog directly coordinates with the essential zinc ion (Zn²⁺) in the active site of CPA. This interaction is crucial for high-affinity binding.

-

Hydrophobic Interactions: The alkyl or aralkyl substituent at the C2 position fits into the S1' specificity pocket of the enzyme, which is a hydrophobic pocket that accommodates the C-terminal amino acid side chain of the substrate. The size and nature of this substituent significantly influence the inhibitor's potency.

-

Hydrogen Bonding: The second carboxylate group of the inhibitor often forms hydrogen bonds with active site residues, such as Arg145, Asn144, and Tyr248, further stabilizing the enzyme-inhibitor complex.[4]

The following diagram illustrates the key interactions of a 2-substituted succinic acid inhibitor within the active site of Carboxypeptidase A.

Experimental Protocols

General Synthesis of (S)-2-Alkylsuccinic Acids

A common approach for the enantioselective synthesis of (S)-2-alkylsuccinic acids involves the asymmetric hydrogenation of a 2-alkylidenesuccinate precursor.

Materials:

-

Dialkyl 2-alkylidenesuccinate

-

Chiral rhodium-bisphosphine catalyst (e.g., Rh(I)-complex with (R,R)-bisphosphine ligand)

-

Hydrogen gas

-

Methanol or other suitable solvent

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Asymmetric Hydrogenation: Dissolve the dialkyl 2-alkylidenesuccinate in methanol in a high-pressure reaction vessel. Add the chiral rhodium-bisphosphine catalyst. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Catalyst Removal: Remove the catalyst by passing the reaction mixture through a short column of silica gel.

-

Saponification: Add a solution of sodium hydroxide to the filtrate and stir at room temperature to hydrolyze the ester groups.

-

Acidification and Extraction: Acidify the reaction mixture to pH 1-2 with hydrochloric acid. Extract the product into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-alkylsuccinic acid. Further purification can be achieved by recrystallization or chromatography.

Carboxypeptidase A Inhibition Assay

The inhibitory activity of the synthesized analogs can be determined using a spectrophotometric assay that monitors the hydrolysis of a chromogenic substrate.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

N-(p-Methoxycarbonyl)-L-phenylalanine (substrate)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.

-

Prepare a stock solution of the substrate in the same buffer.

-

Prepare stock solutions of the inhibitor compounds in DMSO at various concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the Tris-HCl buffer, the inhibitor solution (or DMSO for control), and the enzyme solution to each well.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for enzyme-inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

-

Measurement:

-

Immediately measure the increase in absorbance at a specific wavelength (e.g., 254 nm for the specified substrate) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the IC

50value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. -

Calculate the K

ivalue using the Cheng-Prusoff equation, if the Kmof the substrate is known.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogs as Carboxypeptidase A inhibitors.

Conclusion

The structural analogs of this compound represent a versatile class of competitive inhibitors for Carboxypeptidase A. Their potency is highly dependent on the nature and stereochemistry of the substituents on the succinic acid scaffold. The rational design of novel, more potent inhibitors can be guided by understanding the key interactions within the enzyme's active site, particularly the coordination to the catalytic zinc ion and the hydrophobic interactions within the S1' specificity pocket. The experimental protocols outlined in this guide provide a framework for the synthesis and systematic evaluation of these compounds, facilitating further research and development in the field of enzyme inhibition.

References

- 1. Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for (S)-2-Isobutylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Isobutylsuccinic acid, a chiral dicarboxylic acid, is a molecule of significant interest in pharmaceutical research and development, primarily due to its classification as a potential impurity in the synthesis of the blockbuster drug Pregabalin. The control and characterization of such impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended to support researchers, scientists, and drug development professionals in their analytical and synthetic endeavors.

While publicly available experimental spectroscopic data for the specific (S)-enantiomer of 2-isobutylsuccinic acid is limited, this guide presents a summary of expected spectroscopic characteristics based on the known structure and data from closely related compounds. Furthermore, detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data are provided to facilitate its characterization.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-(2-methylpropyl)butanedioic acid

-

Synonyms: this compound, Pregabalin Diacid Impurity

-

CAS Number: 5702-99-8 (for the racemic mixture)

-

Molecular Formula: C₈H₁₄O₄

-

Molecular Weight: 174.19 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 2-isobutylsuccinic acid. It is important to note that the exact chemical shifts and peak intensities can vary based on the solvent, concentration, and instrument used. The data presented here is a representative expectation for the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 2H | 2 x -COOH |

| ~2.8 | Multiplet | 1H | -CH(COOH)- |

| ~2.6 | Multiplet | 2H | -CH₂-COOH |

| ~1.8 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.5 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | 2 x -COOH |

| ~45 | -CH(COOH)- |

| ~38 | -CH₂-COOH |

| ~35 | -CH₂-CH(CH₃)₂ |

| ~28 | -CH(CH₃)₂ |

| ~22 | 2 x -CH₃ |

Table 3: Mass Spectrometry Data

| Technique | Expected [M-H]⁻ (m/z) | Expected [M+Na]⁺ (m/z) |

| Electrospray Ionization (ESI) | 173.08 | 197.07 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 2960-2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1210 | Medium | C-O stretch (Carboxylic acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the desired resolution of proton signals. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range of approximately -2 to 14 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the reference standard.

2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

ESI Conditions:

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization. For a dicarboxylic acid, negative ion mode ([M-H]⁻) is often more sensitive.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas Flow: Adjust as per instrument recommendations.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal). The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between an API and a process-related impurity.

Commercial Suppliers and Technical Guide for (S)-2-Isobutylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-Isobutylsuccinic acid, a chiral molecule of interest in pharmaceutical research and development. The document outlines its commercial availability, key quantitative data, and its application as a precursor for the synthesis of potent enzyme inhibitors. Detailed experimental protocols and a mechanistic exploration of its biological target are also presented to support researchers in their scientific endeavors.

Commercial Availability and Physicochemical Data

This compound is a specialized chemical and its direct commercial availability can be limited. However, its racemic form, 2-isobutylsuccinic acid, and its stereoisomeric derivatives are more readily accessible from various suppliers. For researchers requiring the specific (S)-enantiomer, sourcing may involve custom synthesis or procurement from specialized chemical providers. The methyl ester derivative, this compound-1-methyl ester, is commercially available and can serve as a starting material for obtaining the free acid.

Below is a summary of commercially available forms of isobutylsuccinic acid and its derivatives, compiled from various chemical suppliers.

| Compound | Supplier | Purity | Enantiomeric Excess (e.e.) | CAS Number |

| This compound-1-methyl ester | Thermo Scientific | 95% | 98% | 213270-36-1 |

| (R)-2-Isobutylsuccinic acid-1-methyl ester | Fisher Scientific | 95% | 98% | 130165-76-3 |

| 2-Isobutylsuccinic Acid (racemic) | LGC Standards | - | - | 5702-99-8 |

| Isobutylsuccinic Acid (racemic) | Santa Cruz Biotechnology | - | - | 5702-99-8 |

| Pregabalin Diacid Impurity (Isobutyl Succinic Acid) | Cayman Chemical | ≥95% | - | 5702-99-8 |

Note: Data is based on publicly available information from supplier websites. For the most accurate and up-to-date specifications, it is recommended to request a Certificate of Analysis (CoA) directly from the supplier.

Application in Enzyme Inhibition: Synthesis of Succinimide-Based Inhibitors

This compound serves as a valuable precursor for the synthesis of succinimide derivatives, which have been identified as potent inhibitors of several serine proteases, including human leukocyte elastase (HLE), cathepsin G, and proteinase 3.[1] The isobutyl group at the C-3 position of the succinimide ring has been shown to be particularly effective for the inactivation of HLE.[2]

Experimental Protocol: Synthesis of 3-Isobutyl-N-hydroxysuccinimide

The following is a representative protocol for the synthesis of a succinimide-based inhibitor from a substituted succinic acid. This protocol is adapted from general methods for the synthesis of N-hydroxysuccinimide esters and should be optimized for this compound.

Materials:

-

This compound

-

Hydroxylammonium chloride

-

A weak base anion-exchange resin (e.g., Amberlyst A21)

-

Solvent (e.g., a suitable organic solvent)

-

Standard laboratory glassware and equipment for chemical synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound and a molar equivalent of hydroxylammonium chloride in a suitable solvent.

-

Add the weak base anion-exchange resin to the mixture.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the resin.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system to yield the desired 3-isobutyl-N-hydroxysuccinimide.

Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time should be optimized for the specific starting material and desired product.

Experimental Protocol: In Vitro Inhibition Assay of Human Leukocyte Elastase

The inhibitory activity of the synthesized succinimide derivative against human leukocyte elastase can be assessed using a fluorometric assay. Several commercial kits are available for this purpose.

Materials:

-

Purified human leukocyte elastase

-

Fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Synthesized 3-isobutyl-N-hydroxysuccinimide inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the assay buffer.

-

Add varying concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a solution of human leukocyte elastase to all wells except the negative control.

-

Incubate the plate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration.

-

The rate of substrate hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Mechanism of Action: Inhibition of Human Leukocyte Elastase

Human leukocyte elastase is a serine protease characterized by a catalytic triad of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The catalytic mechanism involves the nucleophilic attack of the Serine-195 hydroxyl group on the carbonyl carbon of the substrate's scissile bond, leading to the formation of a tetrahedral intermediate.

Succinimide derivatives, such as 3-isobutyl-N-hydroxysuccinimide, act as mechanism-based inhibitors of HLE.[2] This class of inhibitors is designed to be processed by the enzyme's catalytic machinery, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.

The workflow for this process can be visualized as follows:

Caption: Experimental workflow from starting material to activity assessment.

The proposed mechanism of inhibition involves the following steps:

-

Binding: The succinimide inhibitor binds to the active site of HLE in a substrate-like manner.

-

Nucleophilic Attack: The catalytic Serine-195 attacks one of the carbonyl groups of the succinimide ring.

-

Ring Opening and Rearrangement: This attack leads to the opening of the succinimide ring and the formation of a reactive intermediate.

-

Covalent Modification: The reactive intermediate then forms a stable covalent bond with a nucleophilic residue in the active site, such as the catalytic Histidine-57, leading to irreversible inactivation of the enzyme.

The following diagram illustrates the catalytic mechanism of human leukocyte elastase and the proposed mechanism-based inhibition by a succinimide derivative.

Caption: Enzyme catalysis and mechanism-based inhibition pathways.

Role in Cellular Metabolism

Succinic acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of energy in the form of ATP. Within the mitochondria, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain).

The introduction of an isobutyl group to the succinic acid structure, as in this compound, alters its properties and potential metabolic fate. While not a natural substrate for the citric acid cycle, its structural similarity to succinate suggests that it could potentially interact with enzymes that bind dicarboxylic acids. Further research is needed to fully elucidate the specific role and metabolic pathways of this compound in cellular metabolism.

The following diagram outlines the central role of succinate in the citric acid cycle.

Caption: The central role of succinate in the Citric Acid Cycle.

References

An In-Depth Technical Guide to the Structural Isomers of C8H14O4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C8H14O4. The document details the classification, synthesis, and characterization of these compounds, with a particular focus on their relevance to drug development and biological systems.

Classification of C8H14O4 Structural Isomers

The molecular formula C8H14O4, with a degree of unsaturation of two, gives rise to a diverse array of structural isomers. These can be broadly categorized based on their functional groups and carbon skeleton. The major classes include:

-

Dicarboxylic Acids: These are aliphatic chains or cyclic structures containing two carboxylic acid functional groups. A prominent example is suberic acid (octanedioic acid)[1][2].

-

Diesters: These isomers contain two ester functional groups. Common examples include diethyl succinate and dimethyl adipate[3][4]. The arrangement of the ester groups and the nature of the alkyl chains contribute to the isomeric diversity.

-

Cyclic Diols and Ethers: This class includes isomers with cyclic structures containing hydroxyl groups and/or ether linkages. Given the molecular formula, these structures will also possess other features like double bonds or additional oxygen-containing functional groups to satisfy the degree of unsaturation.

Physicochemical and Spectroscopic Data of Representative Isomers

For ease of comparison, the following tables summarize key quantitative data for representative isomers of C8H14O4.

Table 1: Physicochemical Properties of Representative C8H14O4 Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Suberic Acid | Octanedioic acid | 505-48-6 | 174.19 | 141–144 | 230 (at 15 mmHg)[2] |

| Diethyl Succinate | Diethyl butanedioate | 123-25-1 | 174.19 | -21 | 217.7 |